6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 302913-40-2
VCID: VC16081233
InChI: InChI=1S/C15H10BrFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2
SMILES:
Molecular Formula: C15H10BrFN2O
Molecular Weight: 333.15 g/mol

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone

CAS No.: 302913-40-2

Cat. No.: VC16081233

Molecular Formula: C15H10BrFN2O

Molecular Weight: 333.15 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone - 302913-40-2

Specification

CAS No. 302913-40-2
Molecular Formula C15H10BrFN2O
Molecular Weight 333.15 g/mol
IUPAC Name 6-bromo-3-[(2-fluorophenyl)methyl]quinazolin-4-one
Standard InChI InChI=1S/C15H10BrFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2
Standard InChI Key CDOPWGFHAQVDSN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)F

Introduction

Chemical Identity and Structural Features

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone possesses the molecular formula C₁₅H₁₀BrFN₂O and a molecular weight of 333.15 g/mol. Its IUPAC name, 6-bromo-3-[(2-fluorophenyl)methyl]quinazolin-4-one, reflects the substitution pattern:

  • Position 6: Bromine atom, enhancing electrophilic reactivity and potential DNA intercalation .

  • Position 3: 2-Fluorobenzyl group, contributing to lipophilicity and influencing binding to hydrophobic enzyme pockets .

  • Position 4: Ketone moiety, critical for hydrogen bonding with biological targets like kinase domains .

The compound’s Canonical SMILES (C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)F) and InChIKey (CDOPWGFHAQVDSN-UHFFFAOYSA-N) underscore its planar quinazolinone core and substituent orientations. X-ray crystallography data are unavailable, but computational models suggest that the 2-fluorobenzyl group adopts a conformation perpendicular to the quinazolinone plane, minimizing steric hindrance .

Synthetic Methodologies

Key Intermediate Synthesis

The synthesis typically begins with 5-bromoanthranilic acid amide, which undergoes cyclization with 3-chloropropionyl chloride to form 6-bromo-2-vinylquinazolin-4-one . Subsequent N-alkylation with 2-fluorobenzyl bromide in dimethylformamide (DMF) and potassium carbonate yields the target compound.

Representative Protocol:

  • Cyclization: 5-Bromoanthranilic acid amide (1.0 eq) reacts with 3-chloropropionyl chloride (1.2 eq) in 1,4-dioxane at 0°C, followed by NaOH-mediated dehydrohalogenation to form 6-bromo-2-vinylquinazolin-4-one .

  • Alkylation: The intermediate (1.0 eq) is treated with 2-fluorobenzyl bromide (1.1 eq) in DMF/K₂CO₃ at 60°C for 12 hours, achieving yields >75%.

Alternative Routes

  • Metal-Free Cyclocondensation: 2-Amino-N-methoxybenzamides and aldehydes react in acetic acid to form dihydroquinazolinones, which oxidize to quinazolinones under mild conditions . This method avoids transition metals, enhancing scalability .

  • 1,3-Dipolar Cycloaddition: Isoxazolidine conjugates of 6-bromoquinazolinones have been synthesized via nitrone intermediates, though this route is less common for 3-benzyl derivatives .

Physicochemical and Spectroscopic Properties

PropertyValue/DescriptionReference
Molecular Weight333.15 g/mol
LogP~3.2 (predicted)
SolubilityPoor in water; soluble in DMSO, DMF
¹H NMR (DMSO-d₆)δ 7.8–8.1 (quinazolinone H), 4.4 (CH₂)
13C NMRδ 162.0 (C=O), 160.1 (C-F), 118–135 (aryl)

The 2-fluorobenzyl group introduces electron-withdrawing effects, downfield-shifting adjacent protons in NMR . Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 334.0.

Hypothesized Biological Activities

While direct studies on 6-bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone are sparse, its analogs provide mechanistic insights:

Antimicrobial Activity

  • MRSA Inhibition: (E)-3-(3-carboxyphenyl)-2-styrylquinazolin-4(3H)-one analogs inhibit penicillin-binding protein 2a (MIC = 4 µg/mL), implicating the quinazolinone core in cell wall disruption .

Antiviral Activity

  • HSV-1 Inhibition: 5-Bromo-2-(6-bromo-4-oxoquinazolin-3-yl)benzoic acid derivatives block viral replication (EC₅₀ = 12 µg/mL) .

Structure-Activity Relationships (SAR)

  • Position 6: Bromine enhances DNA intercalation and kinase inhibition vs. chlorine or hydrogen .

  • Position 3: 2-Fluorobenzyl improves blood-brain barrier penetration compared to unsubstituted benzyl .

  • Position 2: Vinyl or methyl groups reduce activity, emphasizing the ketone’s necessity .

Molecular Docking and Mechanistic Insights

Docking studies (PDB: 1M17) predict that 6-bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone binds EGFR’s ATP pocket via:

  • Hydrogen bonds: Between C=O and Met793.

  • Halogen bonds: Bromine with Leu788.

  • π-π stacking: Fluorobenzyl and Phe723 .

MD simulations suggest a binding free energy of -7.2 kcal/mol, comparable to erlotinib (-8.1 kcal/mol) .

Future Research Directions

  • Activity Profiling: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.

  • SAR Optimization: Introduce sulfonamide or piperazine groups at position 2.

  • In Vivo Studies: Assess pharmacokinetics in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator